molecular formula C17H16N2OS2 B7645763 N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide

N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide

Cat. No. B7645763
M. Wt: 328.5 g/mol
InChI Key: SMDYOSPDRYRDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide, also known as EMT, is a small molecule inhibitor that has gained attention in recent years for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide involves the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that is involved in the regulation of cellular redox balance. By inhibiting TrxR, this compound disrupts the redox balance of cancer cells, leading to oxidative stress and cell death. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to protect against oxidative stress-induced damage in various tissues, including the liver and brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide in lab experiments is its specificity for TrxR. This allows researchers to study the effects of TrxR inhibition on cancer cells and other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound dosing and administration for in vivo studies. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment.

Synthesis Methods

The synthesis method of N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiophenol with ethyl 2-bromo-2-methylbenzoate to form 2-ethylthio-3-(2-methylphenyl)quinazolin-4(3H)-one. The resulting compound is then reacted with thiosemicarbazide to form this compound. The synthesis method of this compound has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to supply nutrients and oxygen.

properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-19(15-7-5-4-6-12(15)2)17(20)14-11-22-16(18-14)13-8-9-21-10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDYOSPDRYRDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CSC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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